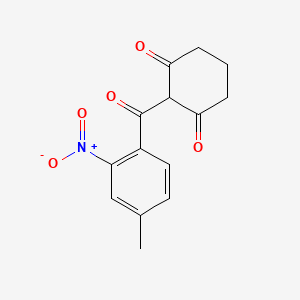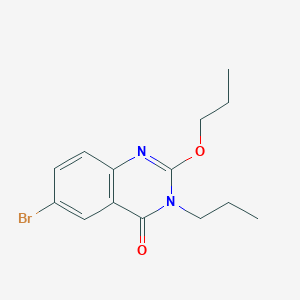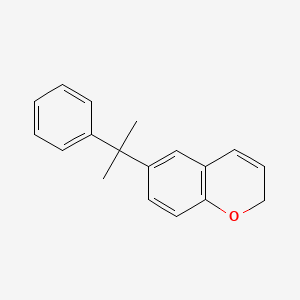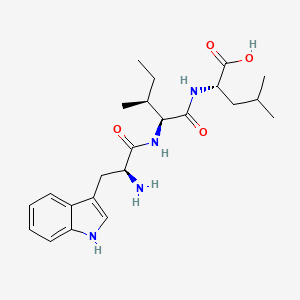
1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one is a complex organic compound known for its diverse biological activities. It is a secondary metabolite derived from natural sources, particularly fungi such as Aspergillus unguis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic ring.
Methoxylation: Addition of a methoxy group to the aromatic ring.
Alkylation: Introduction of methyl groups at designated positions.
Ketone Formation: Formation of the ketone functional group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Potential therapeutic agent for treating diseases caused by kinetoplastid parasites.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of NF-kβ, a key regulator of immune responses . This inhibition can lead to reduced inflammation and antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Myrigalon B: Another compound with similar structural features and biological activities.
Ethyl 4-((diethylamino)methyl)-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate: Exhibits activity against kinetoplastid parasites.
(E)-1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)-3-phenylprop-2-en-1-one: Similar in structure and biological activity.
Uniqueness
1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one stands out due to its specific combination of functional groups and its potent biological activities. Its ability to inhibit NF-kβ activation and its antimicrobial properties make it a unique and valuable compound for further research and development.
Propriétés
Numéro CAS |
138690-39-8 |
|---|---|
Formule moléculaire |
C14H20O4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
1-(2,6-dihydroxy-4-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one |
InChI |
InChI=1S/C14H20O4/c1-6-7(2)11(15)10-12(16)8(3)14(18-5)9(4)13(10)17/h7,16-17H,6H2,1-5H3 |
Clé InChI |
BHSDENIHTXKOKS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)C1=C(C(=C(C(=C1O)C)OC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


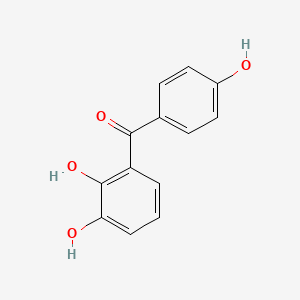
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
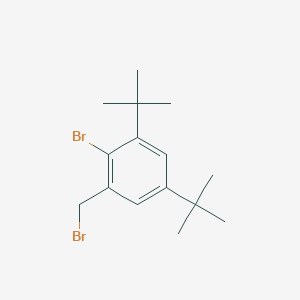
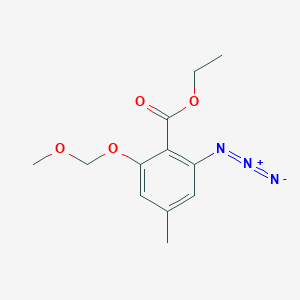
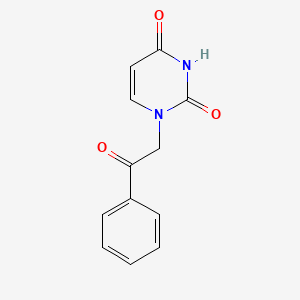
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
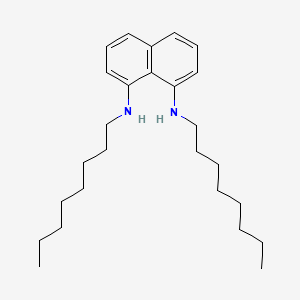
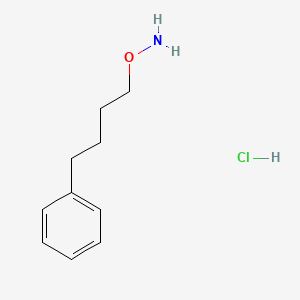
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
